molecular formula C12H11Cl2N3O2 B2822242 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone CAS No. 320421-79-2

4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone

Cat. No.: B2822242
CAS No.: 320421-79-2
M. Wt: 300.14
InChI Key: ZGIUTBRFBQRNEN-UHFFFAOYSA-N
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Description

4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class of chemicals This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro and hydroxyethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone typically involves multi-step organic reactions One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the pyridazinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions include substituted pyridazinones, amines, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone
  • 4-chloro-2-(4-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone
  • 4-chloro-2-(3-chlorophenyl)-5-[(2-methoxyethyl)amino]-3(2H)-pyridazinone

Uniqueness

4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxyethylamino groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-(2-hydroxyethylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c13-8-2-1-3-9(6-8)17-12(19)11(14)10(7-16-17)15-4-5-18/h1-3,6-7,15,18H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUTBRFBQRNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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